molecular formula C18H19FN2O3S B2651905 N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-3-nitrobenzenecarboxamide CAS No. 351858-11-2

N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-3-nitrobenzenecarboxamide

Cat. No.: B2651905
CAS No.: 351858-11-2
M. Wt: 362.42
InChI Key: GKXZLWHXYHTMIX-UHFFFAOYSA-N
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Description

N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-3-nitrobenzenecarboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a fluorobenzyl group, a sulfanyl linkage, and a nitrobenzenecarboxamide moiety, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-3-nitrobenzenecarboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-fluorobenzyl chloride with a thiol compound to form the sulfanyl intermediate. This intermediate is then reacted with 2-methylpropylamine to introduce the amine group. Finally, the nitrobenzenecarboxamide moiety is introduced through a coupling reaction with 3-nitrobenzoic acid under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography to obtain the desired product in large quantities .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-3-nitrobenzenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-3-nitrobenzenecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-3-nitrobenzenecarboxamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-3-nitrobenzenecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[2-[(4-fluorophenyl)methylsulfanyl]-2-methylpropyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O3S/c1-18(2,25-11-13-6-8-15(19)9-7-13)12-20-17(22)14-4-3-5-16(10-14)21(23)24/h3-10H,11-12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKXZLWHXYHTMIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)C1=CC(=CC=C1)[N+](=O)[O-])SCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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